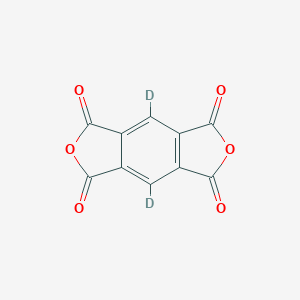

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Description

The exact mass of the compound 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSXAPJVJOKRDJ-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583758 | |

| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106426-63-5 | |

| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2, a deuterated analogue of pyromellitic dianhydride. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound for their applications.

Introduction: The Significance of Deuteration

1,2,4,5-Benzenetetracarboxylic dianhydride, commonly known as pyromellitic dianhydride (PMDA), is a widely utilized monomer in the synthesis of high-performance polymers like polyimides due to its exceptional thermal and chemical stability.[1][2] The deuterated form, 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (d2-PMDA), offers a unique tool for researchers. The substitution of protium with deuterium atoms on the aromatic ring can subtly yet significantly alter the molecule's properties. This isotopic labeling is invaluable for mechanistic studies, particularly in tracing reaction pathways and understanding kinetic isotope effects. Furthermore, in pharmaceutical applications, deuteration can modify metabolic pathways, potentially enhancing the pharmacokinetic profiles of drug candidates.

Molecular Structure and Identification

The core of d2-PMDA is a benzene ring to which two anhydride functional groups are fused. The deuterium atoms are specifically located on the aromatic ring.

IUPAC Name: 4,8-dideuteriofuro[3,4-f][3]benzofuran-1,3,5,7-tetrone[4] Synonyms: Pyromellitic dianhydride-d2[5] CAS Number: 106426-63-5[4] Molecular Formula: C₁₀D₂O₆ Molecular Weight: 220.13 g/mol (calculated)[4]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Caption: Molecular structure of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2.

Physicochemical Properties

A comprehensive summary of the known and estimated physicochemical properties of d2-PMDA is presented below. It is important to note that experimentally determined data for the deuterated compound is limited. Therefore, some properties are extrapolated from its non-deuterated counterpart, pyromellitic dianhydride.

| Property | Value | Source/Comment |

| Molecular Weight | 220.13 g/mol | [4] (Calculated) |

| Appearance | White to light beige powder | [2][6] (Expected, based on non-deuterated form) |

| Melting Point | 283 - 287 °C | [3][6][7] (Non-deuterated form) |

| Boiling Point | 397 - 400 °C | [3][7] (Non-deuterated form) |

| Solubility | Soluble in some organic solvents; hydrolyzes in water. | [8] (Non-deuterated form) |

| Vapor Pressure | <0.01 hPa at 20 °C | [3] (Non-deuterated form) |

| Autoignition Temperature | 630 °C | [3] (Non-deuterated form) |

| Flash Point | 380 °C | [3][7] (Non-deuterated form) |

Synthesis of 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end

Caption: Proposed synthetic workflow for 1,2,4,5-Benzenetetracarboxylic dianhydride-d2.

Proposed Experimental Protocol:

Part 1: Deuteration of Pyromellitic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyromellitic acid in an excess of deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), to facilitate the hydrogen-deuterium exchange on the aromatic ring.[9]

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to achieve a high degree of deuteration, as monitored by techniques like ¹H NMR spectroscopy.

-

Work-up: After cooling, the deuterated pyromellitic acid can be isolated by removal of the solvent under reduced pressure. The product should be thoroughly dried to remove any residual D₂O.

Part 2: Dehydration to the Dianhydride

-

Reaction Setup: Suspend the dried, deuterated pyromellitic acid in a suitable solvent, such as acetic anhydride.

-

Dehydration: Heat the mixture to reflux. The acetic anhydride will act as both a solvent and a dehydrating agent, converting the tetracarboxylic acid to the dianhydride.[10]

-

Isolation and Purification: Upon completion of the reaction, the product, d2-PMDA, will precipitate from the solution upon cooling. The solid can be collected by filtration, washed with a non-reactive solvent to remove impurities, and dried under vacuum.

Analytical Characterization

The identity and purity of synthesized d2-PMDA should be confirmed using a suite of analytical techniques.

dot graph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end

Caption: Analytical workflow for the characterization of d2-PMDA.

Expected Spectroscopic Signatures:

-

¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum compared to the non-deuterated PMDA will be the absence or significant reduction of the aromatic proton signal. For the non-deuterated compound, a single peak is observed around 8.73 ppm.[11] The presence of a small residual peak would indicate incomplete deuteration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound. The carbon atoms directly bonded to deuterium may show a triplet splitting pattern due to C-D coupling and a slight upfield shift.

-

FTIR Spectroscopy: The infrared spectrum will be dominated by the characteristic strong absorptions of the anhydride functional groups. Key peaks are expected for the C=O stretching vibrations. Comparison with the spectrum of non-deuterated PMDA can reveal subtle shifts due to the heavier isotope.[12]

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at m/z corresponding to the molecular weight of the deuterated compound (220.13), which is two mass units higher than that of the non-deuterated analogue (218.12).[3][5]

Applications in Research and Development

The primary utility of d2-PMDA lies in its application as an isotopic tracer.

-

Mechanistic Studies: In polymer chemistry, d2-PMDA can be used to elucidate the mechanisms of polymerization and degradation of polyimides. By tracking the fate of the deuterated aromatic ring, researchers can gain insights into bond cleavage and formation processes.

-

Kinetic Isotope Effect Studies: The difference in mass between deuterium and protium can lead to a kinetic isotope effect, where reactions involving the C-D bond proceed at a different rate than those involving the C-H bond. Studying these effects provides valuable information about the rate-determining steps of reactions.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuteration is a strategy to alter the metabolic profile of a drug. While d2-PMDA itself is not a therapeutic agent, its use in the synthesis of deuterated analogues of active pharmaceutical ingredients (APIs) can help in studying metabolic pathways and potentially improving drug efficacy and safety.[9]

Handling, Storage, and Safety

Safety Precautions: 1,2,4,5-Benzenetetracarboxylic dianhydride is classified as hazardous. It can cause serious eye damage and may cause allergic skin or respiratory reactions.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling the compound.[7]

Storage: d2-PMDA is expected to be moisture-sensitive, similar to its non-deuterated counterpart. It should be stored in a tightly sealed container in a dry and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is a valuable tool for researchers in materials science and drug development. While experimentally determined physicochemical data for this specific deuterated compound is scarce, its properties can be reasonably estimated from its well-characterized non-deuterated analogue. The proposed synthetic and analytical methodologies provide a framework for its preparation and characterization. The unique properties conferred by isotopic labeling make d2-PMDA a powerful probe for elucidating reaction mechanisms and exploring novel applications in polymer chemistry and medicinal research.

References

-

PubChem. 1,2,4,5-Benzenetetracarboxylic dianhydride-d2. National Center for Biotechnology Information. [Link]

-

PubChem. Pyromellitic dianhydride. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Liu, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel), 15(17), 3586. [Link]

-

Jones, J. R., et al. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 55(42), 5783-5785. [Link]

-

Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1131. [Link]

- Google Patents.

-

Organic Chemistry Tutor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. [Link]

-

NIST. Pyromellitic dianhydride. NIST WebBook. [Link]

-

Li, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34486-34493. [Link]

-

PubChem. 1,2,4,5-Benzenetetracarboxylic dianhydride-d2. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1,2,4,5-Benzenetetracarboxylic acid. [Link]

-

NIST. 1,2,4,5-Benzenetetracarboxylic acid. NIST WebBook. [Link]

-

Chen, G., et al. (2018). A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry, 16(34), 6213-6217. [Link]

-

NIST. 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester. NIST WebBook. [Link]

-

Wang, W., et al. (2014). Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthracite and Esterification of PMDA with Isooctyl Alcohol. In Advanced Research on Material Engineering, Chemistry, Bioinformatics II (pp. 22-26). Atlantis Press. [Link]

-

NIST. Pyromellitic dianhydride. NIST WebBook. [Link]

-

PubChem. Pyromellitic Acid. National Center for Biotechnology Information. [Link]

-

Taylor & Francis. Pyromellitic dianhydride – Knowledge and References. [Link]

-

Li, Y., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Journal of the American Chemical Society, 145(35), 19463-19469. [Link]

-

RSC Publishing. 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,4,5-Benzenetetracarboxylic-1,2:4,5-dianhydride for synthesis 89-32-7 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 | C10H2O6 | CID 16212985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,4,5-Benzenetetracarboxylic anhydride, 99% 500 g | Request for Quote [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Pyromellitic dianhydride | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Pyromellitic acid CAS#: 89-05-4 [m.chemicalbook.com]

A Technical Guide to the Chemical Structure and Comparative Stability of Pyromellitic Dianhydride (PMDA) and its Deuterated Isotopologue (PMDA-d2)

Abstract

Pyromellitic dianhydride (PMDA) is a cornerstone chemical intermediate, pivotal in the synthesis of high-performance polyimides and other advanced materials.[1][2] The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a well-established strategy in pharmaceutical sciences for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[3][][5] This guide extends that principle to materials science, providing an in-depth analysis of the structural and stability differences between standard PMDA and its deuterated analogue, PMDA-d2. We will explore the foundational principles of the kinetic isotope effect (KIE) to explain the enhanced stability conferred by deuteration against hydrolytic, thermal, and photolytic degradation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging isotopic labeling to create more robust molecules and materials.

Molecular Structure and Spectroscopic Profile

Comparative Chemical Structures

PMDA is an organic compound with the chemical formula C₁₀H₂O₆.[6][7] It consists of a benzene ring to which two anhydride functional groups are fused. In its deuterated isotopologue, PMDA-d2, the two hydrogen atoms on the aromatic ring are replaced by deuterium atoms, resulting in the chemical formula C₁₀D₂O₆. This substitution, while seemingly minor, has significant implications for the molecule's chemical stability due to the differing properties of the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

Caption: Chemical structures of PMDA and its deuterated isotopologue, PMDA-d2.

Physicochemical and Spectroscopic Properties

The primary physical difference between PMDA and PMDA-d2 is a slight increase in molar mass. Most other bulk physical properties, such as melting point and density, are expected to be nearly identical.[7] The most significant and measurable differences appear in their spectroscopic profiles, which are essential for characterization.

| Property | Pyromellitic Dianhydride (PMDA) | PMDA-d2 (Predicted) | Rationale for Difference |

| Molecular Formula | C₁₀H₂O₆[6] | C₁₀D₂O₆ | Isotopic substitution of Hydrogen with Deuterium. |

| Molar Mass | 218.12 g/mol [7] | ~220.13 g/mol | Deuterium is approximately twice the mass of protium. |

| Melting Point | 283-286 °C[7] | Expected to be very similar. | Isotopic substitution has a minimal effect on crystal lattice energy. |

| ¹H NMR | Aromatic singlet present. | Absence of the aromatic singlet. | Deuterium is not observed in ¹H NMR spectra. |

| ²H NMR (Deuterium NMR) | No signal. | Aromatic singlet present. | Directly detects the deuterium nuclei. |

| FTIR Spectroscopy | C-H stretching (~3000-3100 cm⁻¹) and bending modes are present. | C-H modes are absent. C-D stretching (~2200-2300 cm⁻¹) and bending modes appear at lower wavenumbers. | The greater mass of deuterium lowers the vibrational frequency of the C-D bond compared to the C-H bond. |

The Kinetic Isotope Effect: A Theoretical Framework for Enhanced Stability

The enhanced stability of deuterated compounds stems from the Kinetic Isotope Effect (KIE) , which describes the change in reaction rate when an atom in a reactant is replaced with one of its isotopes.[8]

The Carbon-Deuterium Bond

The C-D bond is stronger and more stable than the C-H bond. This is because the heavier deuterium nucleus results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, making reactions where this bond cleavage is part of the rate-determining step significantly slower.[9][10]

Caption: Difference in zero-point energy for C-H vs. C-D bonds.

Primary vs. Secondary KIE

-

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For deuterium, this effect is significant, with rate ratios (kH/kD) typically ranging from 2 to 10.

-

Secondary KIE: Occurs when the bond to the isotope is not broken but is located at or near the reaction center. These effects are much smaller (kH/kD ≈ 0.7–1.5) but can still provide valuable mechanistic insight.

Comparative Stability Analysis: PMDA vs. PMDA-d2

PMDA is a hygroscopic substance that is susceptible to degradation under several environmental stressors.[6][11] Deuteration is predicted to enhance its stability against these factors.

Hydrolytic Stability

The primary degradation pathway for PMDA is hydrolysis. The anhydride groups react readily with water to open the rings, forming pyromellitic acid.[11]

-

Mechanism: This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride group.

-

Influence of Deuteration: Since no C-H or C-D bond is directly broken in the rate-determining step, a large primary KIE is not expected.[12][13] However, a small secondary KIE may be operative. The change in the vibrational modes of the aromatic ring due to deuteration could subtly alter the electrophilicity of the carbonyl carbons, potentially leading to a modest decrease in the rate of hydrolysis. Therefore, PMDA-d2 is expected to be slightly more resistant to hydrolysis than PMDA.

| Compound | Relative Hydrolysis Rate Constant (k_rel) | Predicted Half-life (t₁/₂) |

| PMDA | 1.00 | X |

| PMDA-d2 | ~0.95 (Predicted) | ~1.05 * X |

Thermal Stability

PMDA is known for its high thermal stability, which is why it is a preferred monomer for high-performance polyimides like Kapton®, used in demanding aerospace and electronics applications.[14][15]

-

Mechanism: Thermal decomposition at very high temperatures often proceeds through radical mechanisms, which can involve the homolytic cleavage of C-H bonds.

-

Influence of Deuteration: Any decomposition pathway that involves the cleavage of the aromatic C-H bond as a rate-limiting step would be significantly slowed in PMDA-d2 due to a strong primary KIE. This would translate to a higher onset temperature for thermal decomposition.

| Compound | Onset of Decomposition (TGA) | Temperature at 50% Mass Loss (T₅₀) |

| PMDA | ~390-400 °C | Y |

| PMDA-d2 | > 400 °C (Predicted) | > Y |

Photolytic Stability

Exposure to ultraviolet radiation can lead to the degradation of PMDA, particularly through reactions with photochemically-generated hydroxyl radicals in the atmosphere.[6]

-

Mechanism: Radical-mediated degradation can involve hydrogen abstraction from the aromatic ring.

-

Influence of Deuteration: Similar to thermal degradation, the abstraction of a deuterium atom is energetically less favorable than the abstraction of a hydrogen atom. This primary KIE would render PMDA-d2 more stable against photolytic degradation, extending the lifetime of materials derived from it.

Standardized Protocols for Stability Assessment

To empirically validate the predicted stability enhancements, standardized analytical protocols must be employed.

Protocol: Hydrolytic Stability Testing (Adapted from OECD 111)

This protocol assesses the rate of hydrolysis of a substance in aqueous solutions at various pH levels.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Stock Solution: Prepare a concentrated stock solution of PMDA or PMDA-d2 in a water-miscible, inert organic solvent (e.g., acetonitrile).

-

Incubation: Add a small aliquot of the stock solution to each buffer solution in sealed, light-protected vials to achieve a final concentration suitable for analytical detection (e.g., 10 µg/mL).

-

Temperature Control: Place the vials in a constant temperature bath, typically at 25 °C and 50 °C for accelerated testing.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Analysis: Immediately analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining concentration of the parent compound (PMDA or PMDA-d2).

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting line gives the pseudo-first-order rate constant (k), and the half-life is calculated as t₁/₂ = 0.693/k.

Caption: Experimental workflow for hydrolytic stability assessment.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of PMDA or PMDA-d2 into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and T₅₀ (the temperature at which 50% of the mass is lost).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Implications for Research and Development

The strategic use of deuteration offers significant advantages across multiple scientific disciplines.

-

Pharmaceutical Development: In drug discovery, deuteration is a proven strategy to slow down cytochrome P450-mediated metabolism, which often involves C-H bond cleavage.[10] This can lead to a longer drug half-life, reduced patient dosing frequency, lower required doses, and potentially a better safety profile by avoiding the formation of toxic metabolites.[][5][16] The FDA's approval of the first deuterated drug, deutetrabenazine, has paved the way for broader acceptance of this approach.[3]

-

Materials Science: The principles that benefit pharmaceuticals can be directly applied to materials. For polymers, adhesives, and coatings derived from PMDA, utilizing PMDA-d2 as the monomer could yield products with superior longevity. Materials with enhanced resistance to hydrolysis, thermal stress, and UV radiation are highly sought after in demanding fields such as aerospace engineering, microelectronics, and long-term outdoor applications. The potential for creating more durable and reliable high-performance materials makes PMDA-d2 a compelling subject for future research and development.

Conclusion

The substitution of hydrogen with deuterium in pyromellitic dianhydride to form PMDA-d2 results in a molecule with predictably enhanced stability. This improvement is rooted in the fundamental strength of the C-D bond compared to the C-H bond, a phenomenon explained by the kinetic isotope effect. While PMDA-d2 is expected to show only a modest improvement in hydrolytic stability due to a secondary KIE, its resistance to thermal and photolytic degradation pathways involving C-H bond cleavage should be significantly greater. These enhanced properties make PMDA-d2 a promising candidate for the synthesis of next-generation, ultra-durable materials and a valuable tool for researchers aiming to push the boundaries of molecular stability.

References

-

PubChem. (n.d.). Pyromellitic dianhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency. (n.d.). Stability testing of new drug substances and products. PMDA. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency. (n.d.). General Information. PMDA. Retrieved from [Link]

-

Du, K., Li, Y., Fan, Z., & Wu, H. (2015). Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthracite and Esterification of PMDA with Isooctyl Alcohol. Atlantis Press. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyromellitic dianhydride – Knowledge and References. Retrieved from [Link]

-

ZXCHEM. (n.d.). Pyromellitic Dianhydride. Retrieved from [Link]

-

Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyromellitic dianhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of the PMDA-ODA membranes. Retrieved from [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. Retrieved from [Link]

-

AIP Publishing. (2018). High thermal conductivity and superior thermal stability of amorphous PMDA/ODA nanofiber. AIP Advances. Retrieved from [Link]

- Google Patents. (n.d.). US3927039A - Purification of pyromellitic dianhydride.

- Google Patents. (n.d.). EP0612748A1 - Process for the preparation of pyromellitic dianhydride (PMDA).

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Root cause analysis investigation of visible particulates in therapeutic protein drug products using morphologically directed Raman spectroscopy. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Study of the Imidization of Vapor-Deposited ODA−PMDA Poly(amic acid). Macromolecules. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency. (n.d.). Scientific Publications. PMDA. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ResearchGate. (2025). Miscibility and hydrolytic degradation in alkaline solution of poly(L-lactide) and poly(methyl methacrylate) blends. Retrieved from [Link]

-

Pharmaceutical Technology. (2025). FDA Adopts Intact NMR to Advance Nanoemulsion Drug Quality Assessment. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency. (n.d.). EVALUATION FOR STABILITY DATA. PMDA. Retrieved from [Link]

-

ACS Publications. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Retrieved from [Link]

-

Clearsynth Discovery. (2025). Deuterated Drugs Future Potential. Retrieved from [Link]

-

YouTube. (2022). Mass Spec Approaches to Supporting Biologic Development. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new synthetic method: pyromellitic dianhydride preparation by Ni–Mo/ZrO2 catalytic oxidation. Reaction Chemistry & Engineering. Retrieved from [Link]

-

YouTube. (2011). Mass Spectrometry for Metabolomics. Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Retrieved from [Link]

-

YouTube. (2012). Kinetic isotope effect I Electrophilic aromatic substitution I deuterium exchange reaction. Retrieved from [Link]

-

PubMed. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Retrieved from [Link]

-

ACS Publications. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. Retrieved from [Link]

-

MDPI. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. Retrieved from [Link]

-

RSC Publishing. (n.d.). Parameterizing and grading hydrolytic stability in metal–organic frameworks. Dalton Transactions. Retrieved from [Link]

Sources

- 1. CAS 89-32-7: Pyromellitic dianhydride | CymitQuimica [cymitquimica.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pyromellitic dianhydride | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyromellitic dianhydride - Wikipedia [en.wikipedia.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. zxchem.com [zxchem.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. clearsynthdiscovery.com [clearsynthdiscovery.com]

Technical Guide: PMDA-d2 for High-Fidelity Optical Waveguides

Executive Summary

Perdeuterated Pyromellitic Dianhydride (PMDA-d2) represents a critical material evolution in the fabrication of polymeric optical waveguides. By substituting hydrogen with deuterium in the polymer backbone, researchers can fundamentally alter the vibrational spectroscopy of the material, creating a "transparency window" in the Near-Infrared (NIR) telecommunications bands (1310 nm and 1550 nm).

This guide details the physicochemical mechanism of this loss reduction, provides a validated synthesis protocol for PMDA-d2 based polyimides, and analyzes the performance metrics relevant to high-speed data transmission and evanescent field bio-sensing.

Fundamental Physics: The Isotope Effect on Optical Loss

The primary source of optical attenuation in organic polymers at NIR wavelengths is absorption loss caused by the vibrational overtones of Carbon-Hydrogen (C-H) bonds.

The Anharmonic Oscillator Model

The C-H bond behaves as an anharmonic oscillator. While the fundamental stretching vibration occurs in the mid-infrared (~3.3 µm or 2950 cm⁻¹), its harmonics (overtones) resonate at higher energies (shorter wavelengths).

-

Fundamental (

): ~3390 nm -

1st Overtone (

): ~1700 nm -

2nd Overtone (

): ~1150 nm -

Combination Bands: Interaction between stretching and bending modes creates broad absorption tails that obscure the 1310 nm and 1550 nm windows.

Deuteration Mechanism

By replacing Hydrogen (

Where:

- = Bond force constant (remains roughly invariant between C-H and C-D).

-

= Reduced mass (

The Result: The C-D bond is heavier, shifting the fundamental vibration to lower energy (~4.4 µm or 2200 cm⁻¹). Consequently, the interfering overtones shift further into the mid-IR, effectively "clearing" the telecommunications window.

Mechanism Visualization

Figure 1: Shift of vibrational overtones due to deuteration. The C-D bond shifts absorption peaks away from the critical 1550 nm telecom window.

Material Chemistry: Synthesis of PMDA-d2 Polyimides

To achieve low loss, the entire polymer backbone should ideally be deuterated. This requires the reaction of PMDA-d2 with a deuterated diamine (e.g., ODA-d12).

Precursors

-

Monomer A: PMDA-d2 (Perdeuterated Pyromellitic Dianhydride).

-

Monomer B: ODA-d12 (Perdeuterated 4,4'-Oxydianiline).

-

Solvent: DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone). Note: Using deuterated solvents is not strictly necessary if they are removed, but high purity anhydrous solvents are critical.

Synthesis Protocol (Polyamic Acid Route)

Safety Note: PMDA is a respiratory sensitizer. All operations must occur in a fume hood under inert atmosphere.

Step 1: Equipment Preparation

-

Flame-dry a 3-neck round-bottom flask.

-

Purge with dry Nitrogen (

) for 30 minutes to remove moisture (water hydrolyzes PMDA, lowering molecular weight).

Step 2: Diamine Dissolution

-

Add equimolar amount of ODA-d12 to the flask.

-

Add anhydrous DMAc. Stir until completely dissolved at room temperature.

Step 3: PMDA-d2 Addition (The Critical Step)

-

Add PMDA-d2 powder in portions over 30–60 minutes.

-

Why portions? The reaction is exothermic. Controlling heat prevents imidization from starting prematurely (which causes precipitation).

-

Stir for 12–24 hours at room temperature under

. -

Result: A viscous, amber solution of Polyamic Acid (PAA) .

Step 4: Film Casting & Thermal Imidization

-

Spin-coat the PAA solution onto a silicon wafer or glass substrate.

-

Soft Bake: 80°C for 30 mins (solvent removal).

-

Hard Bake (Ramp): 150°C (30 min)

200°C (30 min) -

Mechanism:[1][2] The heat drives out water, closing the imide rings to form the final insoluble Polyimide.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow from deuterated monomers to final polyimide waveguide.

Comparative Performance Analysis

The following data highlights the optical advantage of PMDA-d2 based polyimides over standard hydrogenated variants and fluorinated alternatives.

Optical Loss Comparison (dB/cm)

| Material Type | Structure | Loss @ 850 nm | Loss @ 1310 nm | Loss @ 1550 nm | Refractive Index (n) |

| Standard Polyimide | PMDA-ODA (H) | 0.3 - 0.5 | 0.6 - 0.9 | 0.8 - 1.5 | ~1.70 |

| Fluorinated PI | 6FDA-TFDB | < 0.1 | 0.3 | 0.4 - 0.6 | ~1.52 |

| Deuterated PI | PMDA-d2 / ODA-d12 | < 0.1 | < 0.1 | < 0.3 | ~1.68 |

Data synthesized from comparative polymer optics studies [1][2].

Interpretation

-

Standard PI: High loss at 1550 nm renders it unusable for long waveguides (>5 cm).

-

Fluorinated PI: Excellent transparency but significantly lowers the refractive index (

). This can be a disadvantage if a high index contrast ( -

Deuterated PI (PMDA-d2): The "Goldilocks" solution. It maintains the high thermal stability (

) and high refractive index of standard polyimide while achieving optical losses comparable to fluorinated polymers.

Applications in Research & Drug Development

While primarily a photonic material, PMDA-d2 waveguides have specific utility in bio-sensing applications relevant to drug discovery.

Evanescent Field Sensors

High-refractive-index deuterated waveguides are ideal for Evanescent Wave Spectroscopy .

-

Principle: Light traveling in the waveguide creates an evanescent field that penetrates ~100 nm into the surrounding medium (e.g., a liquid drug sample).

-

Advantage: Because the waveguide itself (PMDA-d2) does not absorb at the target wavelengths, the signal attenuation is due entirely to the analyte (drug/protein) on the surface.

-

Use Case: Real-time monitoring of protein binding kinetics without the background noise of the sensor material itself absorbing the probe light.

References

-

Kobayashi, T., et al. (1998). "Fabrication of optical waveguides from fluorinated polyimides." Applied Optics, 37(6), 1032–1037. Link

-

Ando, S., et al. (2005). "Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits." ResearchGate. Link

-

Groh, W. (1988). "Overtone absorption in macromolecules for polymer optical fibers." Makromolekulare Chemie, 189(12), 2861-2874. Link

-

BenchChem. (2025). "Application Notes and Protocols for the Synthesis of High-Performance Polyimides." Link

-

Ree, M., et al. (1992). "Residual stress and optical properties of fully rod-like polyimides." Polymer, 33(6). Link

Sources

Solubility Profile of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 in Polar Aprotic Solvents

The following is an in-depth technical guide on the solubility profile and handling of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (PMDA-d2) .

Technical Whitepaper | Version 1.0

Executive Summary

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (PMDA-d2) is the isotopically labeled analog of Pyromellitic Dianhydride (PMDA), a critical monomer in high-performance polyimide synthesis. In research and drug development, PMDA-d2 serves as a vital NMR internal standard , a mechanistic tracer for polymerization kinetics, and a contrast agent in neutron scattering studies.

This guide addresses the primary challenge in utilizing PMDA-d2: balancing its high solubility requirement in polar aprotic solvents with its extreme moisture sensitivity . While the deuterated aromatic ring (

Key Takeaway: PMDA-d2 exhibits high solubility (>150 mg/mL) in DMSO and DMF , but these solvents present stability risks (reaction with solvent/impurities) that require strict anhydrous protocols.

Physicochemical Context

Structural Analysis

PMDA-d2 consists of a benzene ring where the two aromatic protons are replaced by deuterium (

-

Molecular Formula:

-

Molecular Weight: ~220.13 g/mol (vs. 218.12 for non-deuterated)

-

Dipole Moment: Non-zero due to anhydride carbonyls, facilitating interaction with polar solvents.

-

Isotope Effect: Solubility differences between PMDA and PMDA-d2 are thermodynamically negligible; therefore, solubility data for PMDA is a valid proxy for the deuterated analog.

Solubility Thermodynamics (Hansen Parameters)

The solubility of PMDA-d2 is governed by Hansen Solubility Parameters (HSP) . Successful solvation requires the solvent's HSP values (

- (Dispersion): High, due to the aromatic core.

- (Polarity): Very High, driven by the four carbonyl groups.

- (Hydrogen Bonding): Moderate (Acceptor only).

PMDA-d2 dissolves best in solvents with high dipolar aprotic character that can interact with the electron-deficient carbonyl carbons without donating protons (which would catalyze hydrolysis).

Solubility Profile & Data

The following data categorizes solvent compatibility based on saturation limits and stability risks.

Table 1: Solubility Profile of PMDA-d2 in Polar Aprotic Solvents

| Solvent | Solubility Rating | Est. Saturation (25°C)* | Stability Risk | Primary Interaction Mechanism |

| DMSO (Dimethyl sulfoxide) | Excellent | > 200 mg/mL | High (Reactive at >50°C) | Strong Dipole-Dipole & S=O···C=O interaction |

| DMF (Dimethylformamide) | Very High | > 150 mg/mL | Moderate (Amine impurities) | Dipole-Dipole |

| DMAc (Dimethylacetamide) | Very High | > 150 mg/mL | Low (Most stable amide) | Dipole-Dipole |

| NMP (N-Methyl-2-pyrrolidone) | High | > 120 mg/mL | Low | Dipole-Dipole & Ring Stacking |

| Acetone | Moderate | ~ 50-80 mg/mL | Low | Dipole-Dipole |

| Acetonitrile | Low | < 10 mg/mL | Low | Weak Dipole Interaction |

| Chloroform ( | Insoluble | < 1 mg/mL | N/A | Mismatch in Polarity |

*Note: Quantitative values are inferred from industrial polyimide synthesis concentrations (10-20 wt% solids) and non-deuterated PMDA literature [1, 2].

Solvation Mechanism Diagram

The following diagram illustrates the solvation shell formation around PMDA-d2 in DMSO, highlighting the dipole interactions that overcome the crystal lattice energy.

Figure 1: Solvation mechanism of PMDA-d2 in DMSO. The high polarity of DMSO stabilizes the electron-deficient anhydride rings.

Stability & Reactivity Concerns

Hydrolysis & Isotopic Integrity

The primary threat to PMDA-d2 is hydrolysis . Upon contact with trace water (ppm levels), the anhydride ring opens to form the dicarboxylic acid.

-

Consequence: Formation of carboxylic acid protons (

). While the ring deuteriums ( -

Reaction:

Solvent-Specific Reactivity

-

DMSO Instability: While DMSO is an excellent solvent, it is an oxidant. At elevated temperatures (>80°C) or upon prolonged storage, DMSO can react with anhydrides (Pummerer-like rearrangement), leading to sample degradation [3]. Recommendation: Use fresh DMSO-d6 and analyze within 4 hours.

-

DMF/Amine Risk: DMF decomposes over time to dimethylamine. Amines react rapidly with anhydrides to form amic acids. Recommendation: Use "Amine-Free" or "Sequencing Grade" DMF.

Experimental Protocols

Protocol: Anhydrous Solubility Determination

This protocol ensures accurate solubility measurement without hydrolytic degradation.

Materials:

-

PMDA-d2 (dried at 120°C under vacuum for 4h).

-

Anhydrous Solvent (DMSO-d6 or DMF-d7), water content <50 ppm (stored over 4Å molecular sieves).

-

Argon-purged Glove Box or Schlenk Line.

Workflow:

-

Preparation: Weigh 100 mg of PMDA-d2 into a flame-dried NMR tube or vial inside a glove box.

-

Addition: Add 0.5 mL of anhydrous solvent in 100 µL increments.

-

Agitation: Vortex or sonicate (short bursts, <30°C) between additions.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Validation (qNMR): Immediately run

-NMR.-

Pass Criteria: No peak at ~10-12 ppm (COOH protons).

-

Fail Criteria: Presence of broad singlets in the acidic region indicating hydrolysis.

-

Workflow Diagram: Handling & Analysis

Figure 2: Strict anhydrous handling workflow to prevent hydrolysis and isotopic exchange.

Applications in Drug Development & Materials

-

Polymerization Tracking: PMDA-d2 allows researchers to monitor the kinetics of polyimide formation via NMR without signal overlap from the aromatic protons of the diamine co-monomer.

-

Neutron Scattering: The large scattering length density difference between H and D allows for contrast variation studies in polymer blends and composite matrices.

-

Metabolic Tracers: In limited biological contexts, stable isotope labeling assists in identifying metabolic cleavage products of anhydride-based linkers.

References

-

PubChem. (2025).[1] 1,2,4,5-Benzenetetracarboxylic dianhydride (PMDA) - Physical Properties. National Library of Medicine. Available at: [Link]

-

Purdue University. (2023). Potential Explosion Hazards with DMSO and DMF in Chemical Reactions. Purdue Campus Safety. Available at: [Link]

Sources

Navigating the Isotopic Frontier: A Technical Safety Guide to Deuterated Anhydrides

Introduction: The deuterium difference in reactive chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of deuterium, a stable isotope of hydrogen, offers a powerful tool to modulate molecular properties. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, can exhibit altered metabolic profiles, enhanced stability, and unique spectroscopic signatures. Among the diverse classes of deuterated reagents, anhydrides such as acetic anhydride-d6, propionic anhydride-d10, and succinic anhydride-d4 are pivotal building blocks. However, their utility is intrinsically linked to their reactivity, which necessitates a nuanced understanding of their safety profiles.

This technical guide provides an in-depth exploration of the safety data sheet (SDS) highlights for deuterated anhydrides. Moving beyond a mere recitation of hazard statements, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind safety protocols, the subtle yet significant impact of deuteration, and the practical methodologies for safe handling, storage, and emergency response.

Core Safety Principles: Beyond the Label

While deuterated compounds are not radioactive, the fundamental hazards of the parent molecule remain and must be scrupulously respected.[1] Acid anhydrides are inherently reactive, corrosive, and moisture-sensitive compounds.[2][3] The introduction of deuterium does not mitigate these primary hazards. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can influence reaction kinetics (the kinetic isotope effect) but does not fundamentally alter the corrosive nature of the anhydride functional group.[4] Therefore, all handling procedures must be predicated on the conservative assumption that the deuterated version is at least as hazardous as its non-deuterated counterpart.

Section 1: Hazard Identification and Classification

Deuterated anhydrides, much like their non-deuterated analogs, are classified under the Globally Harmonized System (GHS) as corrosive and, in some cases, flammable liquids or solids. They can cause severe skin burns, eye damage, and respiratory tract irritation.[5][6] Ingestion is harmful and can lead to burns in the digestive tract.[2]

Table 1: GHS Hazard Comparison of Deuterated and Non-Deuterated Anhydrides

| Compound | GHS Pictograms | Hazard Statements |

| Acetic Anhydride-d6 | H226: Flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH331: Toxic if inhaled[5] | |

| Acetic Anhydride | H226: Flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH330: Fatal if inhaled[7][8] | |

| Propionic Anhydride-d10 | H314: Causes severe skin burns and eye damage[9] | |

| Propionic Anhydride | H227: Combustible liquidH314: Causes severe skin burns and eye damage[10] | |

| Succinic Anhydride-d4 | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[6] | |

| Succinic Anhydride | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[11][12] |

Note: The GHS classifications for deuterated compounds are often based on the data for the non-deuterated analog. Always consult the specific SDS for the product in use.

Section 2: The Isotopic Effect on Reactivity and Toxicity

The primary driver for using deuterated compounds in drug development is the kinetic isotope effect (KIE), where the heavier mass of deuterium can slow down metabolic reactions, potentially leading to a more favorable pharmacokinetic and toxicity profile.[1][13] This effect stems from the higher energy required to break a C-D bond compared to a C-H bond.[14]

While this can reduce the formation of toxic metabolites in a biological system, it is crucial to understand that the inherent chemical reactivity of the anhydride functional group remains.[1] Anhydrides react exothermically with water, including atmospheric moisture, to form the corresponding carboxylic acids.[15] This hydrolysis is a key contributor to their corrosive nature. While the KIE might subtly influence the rate of this reaction, it does not prevent it.

Direct comparative toxicity data for deuterated versus non-deuterated anhydrides is not extensively available.[1] The general scientific consensus is that deuterated compounds have low toxicity beyond that of the parent molecule.[1] However, "metabolic shunting," where deuteration blocks one metabolic pathway and diverts the compound to another, could potentially lead to the formation of different metabolites, which may have their own toxicological profiles.[1] Therefore, a thorough risk assessment should not discount the potential for altered biological interactions.

Section 3: Physical and Chemical Properties

Deuteration can lead to minor changes in physical properties such as boiling point, melting point, and density. These differences are generally small but can be relevant for process design and reaction control.

Table 2: Comparative Physical Properties

| Property | Acetic Anhydride-d6 | Acetic Anhydride | Propionic Anhydride-d10 | Propionic Anhydride | Succinic Anhydride-d4 | Succinic Anhydride |

| Molecular Formula | C4D6O3 | C4H6O3 | C6D10O3 | C6H10O3 | C4D4O3 | C4H4O3 |

| Molecular Weight | 108.13 g/mol [16] | 102.09 g/mol [15] | ~140.18 g/mol | 130.14 g/mol | 104.10 g/mol [6] | 100.07 g/mol [17] |

| Appearance | Colorless liquid[2] | Colorless liquid[15] | Colorless liquid | Colorless liquid[18] | Solid | Solid[12] |

| Boiling Point | Not specified | 139.8 °C[15] | Not specified | 167-169 °C[18] | Not specified | 261 °C[11] |

| Melting Point | Not specified | -73.1 °C[15] | Not specified | -45 °C[18] | Not specified | 118-120 °C[11] |

| Flash Point | 52 °C[2] | 49 °C | Not specified | 74 °C | Not applicable | 163 °C[19] |

| Stability | Moisture sensitive[2] | Reacts with water[15] | Moisture sensitive | Decomposes in water[18] | Moisture sensitive | Moisture sensitive |

Section 4: Safe Handling and Storage Protocols

The cornerstone of safely working with deuterated anhydrides is a combination of robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All manipulations of deuterated anhydrides must be conducted in a properly functioning chemical fume hood with a certified face velocity. This is non-negotiable to prevent inhalation of corrosive vapors.

-

Inert Atmosphere: Due to their moisture sensitivity, handling these compounds under an inert atmosphere, such as dry nitrogen or argon, is crucial to maintain isotopic purity and prevent unwanted reactions.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is strongly recommended to protect against splashes.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but for prolonged contact or larger quantities, butyl rubber gloves may offer superior protection. Always consult the glove manufacturer's compatibility chart for the specific anhydride being used.

-

Body Protection: A flame-retardant lab coat should be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron is also recommended.

-

Footwear: Closed-toe shoes are mandatory in any laboratory setting.

The following diagram illustrates the hierarchy of controls for safe handling of deuterated anhydrides.

Caption: Hierarchy of hazard controls for deuterated anhydrides.

Storage Requirements

-

Segregation: Store deuterated anhydrides in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[2]

-

Moisture Control: Containers must be tightly sealed to prevent contact with atmospheric moisture.[2] Storing in a desiccator can provide an additional layer of protection.

-

Labeling: All containers must be clearly labeled with the full chemical name, including the deuteration level, and all relevant hazard pictograms.[1]

Section 5: Emergency Procedures

A well-rehearsed emergency plan is critical to mitigating the consequences of an accidental release or exposure.

First Aid Measures

Immediate and decisive action is paramount in the event of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.

Spill Response

-

Minor Spills (within a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with a non-reactive absorbent material such as vermiculite or sand.

-

Carefully neutralize the spill with a weak base like sodium bicarbonate.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Major Spills (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the material is flammable, eliminate all ignition sources.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

The following flowchart outlines the general emergency response procedure for a deuterated anhydride spill.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. ICSC 0558 - PROPIONIC ANHYDRIDE [chemicalsafety.ilo.org]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. geneseo.edu [geneseo.edu]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. scribd.com [scribd.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 14. isotope.com [isotope.com]

- 15. fishersci.com [fishersci.com]

- 16. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. broadview-tech.com [broadview-tech.com]

- 18. purdue.edu [purdue.edu]

- 19. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

Methodological & Application

Step-growth polymerization techniques with 1,2,4,5-Benzenetetracarboxylic dianhydride-d2

An In-Depth Guide to Step-Growth Polymerization of 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2 for High-Performance Polyimides

Introduction: The Significance of Deuterated Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical strength, and excellent dielectric properties.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, microelectronics, and automotive industries.[3][4] The synthesis of these polymers is a prime example of step-growth polymerization, typically involving the reaction between an aromatic dianhydride and an aromatic diamine.[5][6]

The most fundamental and reactive of the commercially available dianhydrides is 1,2,4,5-Benzenetetracarboxylic dianhydride, commonly known as Pyromellitic Dianhydride (PMDA).[7] Its rigid, planar structure and highly electrophilic carbonyl carbons contribute to the superior properties of the resulting polyimides.[7] This application note focuses on the deuterated analogue, 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (PMDA-d2). The substitution of two aromatic protons with deuterium atoms provides a non-perturbative isotopic label. This labeling is invaluable for advanced characterization techniques such as neutron scattering, solid-state NMR, and mass spectrometry, enabling researchers to probe polymer chain dynamics, morphology, and diffusion phenomena without altering the fundamental chemical and physical properties of the material.

This guide provides a comprehensive overview of the scientific principles and detailed laboratory protocols for the synthesis of high-molecular-weight polyimides using PMDA-d2. It is designed for researchers and scientists seeking to develop and characterize novel polyimide-based materials.

PART 1: Scientific Principles of Polyimide Synthesis

The synthesis of polyimides from a dianhydride and a diamine is a classic two-step polycondensation reaction.[3][8] Understanding the causality behind each step is critical for controlling the properties of the final polymer.

Step 1: Poly(amic acid) Precursor Formation

The first step is the formation of a soluble poly(amic acid) (PAA) precursor. This reaction is typically carried out at low to moderate temperatures (10–25°C) in a polar, aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][9]

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic amine groups of the diamine monomer attack the electrophilic carbonyl carbons of the PMDA-d2 anhydride groups.[10] This opens the anhydride ring to form an amide linkage and a carboxylic acid group, yielding the repeating unit of the poly(amic acid).

-

Causality of Experimental Choices:

-

Stoichiometry: Achieving a high molecular weight is critically dependent on maintaining a precise 1:1 molar ratio of the dianhydride and diamine monomers.[1][11] Any deviation from this ratio leads to an excess of one functional group at the chain ends, limiting the degree of polymerization.[11]

-

Solvent: Polar aprotic solvents are required to dissolve both the monomers and the resulting high-molecular-weight PAA. It is crucial that the solvent be anhydrous, as water can hydrolyze the dianhydride monomer and cause scission of the PAA chains, thereby reducing the final molecular weight.[3]

-

Temperature: The reaction is highly exothermic. Low temperatures are maintained to prevent premature imidization and potential side reactions, ensuring a controlled polymerization and a high-molecular-weight PAA.[11]

-

Step 2: Imidization to Form the Polyimide

The second step involves the cyclodehydration of the poly(amic acid) to form the stable, five-membered imide ring. This process eliminates water and converts the flexible PAA into the rigid, intractable polyimide.[3][8] This can be achieved through two primary methods: thermal imidization or chemical imidization.

-

Thermal Imidization: The PAA solution is cast into a film and then subjected to a carefully controlled heating program, typically with a final temperature around 300°C.[1] The gradual heating allows for the slow removal of the solvent and the water byproduct, minimizing the formation of voids in the final film.[4]

-

Chemical Imidization: This method is performed in solution at lower temperatures. A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine), is added to the PAA solution.[12][13] This route is advantageous for producing polyimide powders or when high-temperature processing is undesirable.

The overall reaction pathway is visualized below.

Caption: General workflow for the two-step synthesis of polyimides.

PART 2: Application Protocols

These protocols describe the synthesis of a polyimide from 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (PMDA-d2) and a representative aromatic diamine, 4,4'-Oxydianiline (ODA).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

PMDA is a respiratory and skin sensitizer; avoid inhalation of dust and direct skin contact.[14]

-

Organic solvents like NMP and DMAc are harmful; consult their Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Poly(amic acid) (PMDA-d2/ODA)

This protocol details the synthesis of the PAA precursor solution. Precise control over stoichiometry and anhydrous conditions are paramount for success.

| Parameter | Value/Description | Rationale |

| Reactants | ||

| PMDA-d2 | 1.000 eq | The deuterated dianhydride monomer. |

| 4,4'-Oxydianiline (ODA) | 1.000 eq | A common, highly reactive aromatic diamine.[1] |

| Solvent | ||

| Anhydrous NMP | To achieve ~15% w/w solids | Excellent solvent for monomers and the resulting PAA. Must be anhydrous to prevent hydrolysis.[3] |

| Reaction Conditions | ||

| Temperature | 0°C initially, then room temp. | Controls the exothermic reaction and prevents premature imidization. |

| Atmosphere | Dry Nitrogen or Argon | Prevents atmospheric moisture from interfering with the reaction. |

| Reaction Time | 12-24 hours | Allows the polymerization to proceed to high conversion, ensuring high molecular weight. |

Step-by-Step Methodology:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Diamine Dissolution: To a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-Oxydianiline (e.g., 2.002 g, 10.0 mmol) and anhydrous NMP (approx. 20 mL). Stir under a gentle nitrogen flow until the ODA is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.

-

Dianhydride Addition: Slowly add the PMDA-d2 (2.201 g, 10.0 mmol) as a solid powder in small portions over 30-45 minutes. Causality Note: This slow, portion-wise addition is crucial to dissipate the heat generated from the exothermic reaction and prevent localized increases in viscosity that can hinder effective mixing.

-

Polymerization: After the addition is complete, rinse the funnel with a small amount of anhydrous NMP (approx. 5 mL) to ensure all PMDA-d2 is transferred into the flask. Remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The solution will become progressively more viscous.

-

Validation & Storage: The reaction is complete when the viscosity of the solution becomes stable. The resulting honey-like PAA solution should be stored in a tightly sealed container at 4°C to prevent degradation. The inherent viscosity can be measured (e.g., in NMP at 25°C) to confirm the formation of a high-molecular-weight polymer.

Protocol 2: Preparation of Polyimide Film via Thermal Imidization

This protocol describes the conversion of the PAA solution into a robust, flexible polyimide film.

| Parameter | Value/Description | Rationale |

| Substrate | Glass Plate or Silicon Wafer | Provides a smooth, inert surface for casting. |

| Casting Method | Doctor Blade or Spin Coating | Controls film thickness and uniformity. |

| Curing Atmosphere | Nitrogen or Vacuum | Prevents oxidative degradation of the polymer at high temperatures. |

| Heating Profile | 100°C (1h), 200°C (1h), 300°C (1h) | Gradual heating removes solvent and water slowly, preventing void formation and ensuring complete imidization.[1] |

Step-by-Step Methodology:

-

Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-500 µm).

-

Solvent Removal (Soft Bake): Place the cast film in a vacuum oven or a nitrogen-purged oven. Heat at 80-100°C for 1-2 hours to slowly remove the bulk of the NMP solvent. The film will become tacky and then solid.

-

Thermal Curing (Imidization): Implement the following multi-step heating program under a nitrogen atmosphere:

-

Heat to 150°C and hold for 1 hour.

-

Heat to 200°C and hold for 1 hour.

-

Heat to 250°C and hold for 1 hour.

-

Heat to 300°C and hold for 1 hour.

-

Causality Note: This staged heating is critical. The initial stages remove residual solvent, while the higher temperatures drive the cyclodehydration reaction to completion. Rushing this process can trap byproducts, leading to brittle and defective films.

-

-

Cooling & Removal: Turn off the heat and allow the oven to cool slowly to room temperature under nitrogen. Once cool, the tough, amber-colored polyimide film can be carefully peeled from the substrate, sometimes by briefly immersing it in water.

PART 3: Visualization of the Chemical Transformation

The core chemical reaction involves the conversion of the amic acid linkage to a stable imide ring.

Caption: Reaction of PMDA-d2 and a diamine to form a polyimide.

PART 4: Expected Results and Characterization

The successful synthesis will yield a high-molecular-weight PAA solution and a tough, flexible polyimide film.

| Property | Method | Expected Result |

| PAA Solution | ||

| Inherent Viscosity | Ubbelohde Viscometer | 1.0 - 2.5 dL/g (in NMP at 25°C) |

| Polyimide Film | ||

| Appearance | Visual Inspection | Transparent, amber-colored, flexible film |

| Imidization | FT-IR Spectroscopy | Appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹) and disappearance of amic acid peaks.[12] |

| Thermal Stability (Td5%) | TGA | > 500°C in N₂[15] |

| Glass Transition Temp (Tg) | DSC / DMA | > 350°C[15] |

| Mechanical Strength | Tensile Testing | Tensile Strength >170 MPa[1] |

PART 5: Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Solution(s) |

| Low Viscosity PAA Solution | 1. Impure monomers.2. Incorrect stoichiometry.3. Presence of moisture in the solvent or on glassware. | 1. Recrystallize/sublime monomers before use.2. Use a high-precision balance; ensure complete transfer of monomers.3. Use anhydrous grade solvent; thoroughly dry all glassware. |

| Gel Formation during Polymerization | 1. Reaction temperature too high.2. Localized high concentration of dianhydride. | 1. Maintain reaction temperature below 25°C, using an ice bath as needed.2. Add the dianhydride powder slowly and in small portions with vigorous stirring. |

| Brittle Polyimide Film | 1. Low molecular weight of PAA precursor.2. Incomplete imidization.3. Rapid heating during curing, creating voids. | 1. Address causes of low viscosity (see above).2. Ensure final curing temperature and hold time are sufficient (e.g., 300°C for 1 hour).3. Use a slow, staged heating ramp for curing. |

References

-

Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (n.d.). MDPI. [Link]

-

FOCUS ON POLYIMIDES. (n.d.). Zeus. [Link]

-

Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. (n.d.). DTIC. [Link]

-

Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (2018). RSC Publishing. [Link]

-

-

experimental work 3.1 synthesis and characterization of polyimide and its nanofibers. (n.d.). Semantic Scholar. [Link]

-

-

Synthesis and characterization of pyromellitic dianhydride based sulfonated polyimide: Survey of structure properties with DFT and QTAIM. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). MDPI. [Link]

-

Interfacial Polymerization. (n.d.). MIT OpenCourseWare. [Link]

-

The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE. [Link]

-

DIANHYDRIDE MOIETIES INVOLVEMENT ON THE INTERACTIONS OF SOME POLYIMIDES WITH NEMATIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. [Link]

-

CHAPTER 2 LITERATURE REVIEW. (n.d.). VTechWorks. [Link]

-

COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie. [Link]

-

Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). PMC. [Link]

-

Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). PMC. [Link]

-

Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. (2017). RSC Publishing. [Link]

-

Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. (n.d.). MDPI. [Link]

-

Step-Growth Polymerization. (n.d.). The Gu Lab. [Link]

-

Pyromellitic dianhydride – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

30.4: Step-Growth Polymers. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge - Anquan Chemical [zbaqchem.com]

- 2. researchgate.net [researchgate.net]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. zeusinc.com [zeusinc.com]

- 6. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gupolylab.com [gupolylab.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4,5-Benzenetetracarboxylic-1,2:4,5-dianhydride CAS 89-32-7 | 807516 [merckmillipore.com]

- 15. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain | MDPI [mdpi.com]

Application Note: Solid-State NMR Sample Preparation with 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2 (PMDA-d2)

Executive Summary & Scientific Rationale

This guide details the preparation and application of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (PMDA-d2) in solid-state NMR (ssNMR). PMDA is a ubiquitous co-former in pharmaceutical co-crystals and a linker in Metal-Organic Frameworks (MOFs). However, its proton-rich aromatic ring often obscures the signals of Active Pharmaceutical Ingredients (APIs) in

Why Deuterate?

-

Spectral Editing (

H MAS): Replacing PMDA protons with deuterium ( -

Dynamics Probes (

H MAS): The

Chemical Handling & Pre-Synthesis Context

Critical Warning: PMDA (and its deuterated analog) is highly reactive toward moisture. Hydrolysis converts the dianhydride to pyromellitic acid (PMA), destroying the intended crystal structure.

Material Properties

| Property | Value | Implication for ssNMR |

| CAS (Non-labeled) | 89-32-7 | Reference standard.[1] |

| Hygroscopicity | High | Strict Anhydrous Handling Required. |

| Melting Point | ~286 °C | Stable under high-speed MAS frictional heating. |

| Reactivity | Forms Acid | Must validate sample integrity via IR before NMR. |

Protocol A: Synthesis of PMDA-d2 Co-Crystals (Liquid-Assisted Grinding)

This protocol is designed to produce quantitative yields of co-crystals (e.g., PMDA-d2 : Caffeine) while preventing hydrolysis.

Phase 1: Preparation (Dry Box)

-

Environment: Glovebox (

ppm H -

Reagents: PMDA-d2 (Sigma/Isotec), Target API (dried), Solvent (Anhydrous Acetonitrile or Chloroform).

-

Equipment: Agate mortar/pestle or ball mill (stainless steel jars).

Phase 2: Synthesis Steps

-

Stoichiometric Weighing: Calculate molar ratios precisely (typically 1:1 or 1:2).

-

Expert Insight: Excess API is preferred over excess PMDA-d2. Unreacted PMDA-d2 signals are distinct, but excess API ensures all expensive deuterated material is complexed.

-

-

Liquid Assisted Grinding (LAG):

-

Add solids to the jar.

-

Add anhydrous solvent (